molecular formula C20H21FN4O2 B12245949 1-(3-Fluoro-4-methylbenzoyl)-4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine

1-(3-Fluoro-4-methylbenzoyl)-4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine

Cat. No.: B12245949
M. Wt: 368.4 g/mol
InChI Key: DNLWRISLGIWRMC-UHFFFAOYSA-N
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Description

1-(3-Fluoro-4-methylbenzoyl)-4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine is a complex organic compound that features a combination of fluorinated benzoyl, imidazo[1,2-b]pyridazin, and piperidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluoro-4-methylbenzoyl)-4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine typically involves multi-step organic reactions. The process may start with the preparation of the fluorinated benzoyl component, followed by the synthesis of the imidazo[1,2-b]pyridazin moiety. These intermediates are then coupled with piperidine under specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluoro-4-methylbenzoyl)-4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles/electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could introduce new functional groups such as halides or alkyl chains.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.

    Medicine: Exploration of its pharmacological properties for drug development.

    Industry: Use in the production of advanced materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-4-methylbenzoyl)-4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • **1-(3-Fluoro-4-methylbenzoyl)-4-(pyridazin-6-yloxy)methyl)piperidine
  • **1-(3-Fluoro-4-methylbenzoyl)-4-(imidazo[1,2-b]pyridazin-6-yl)piperidine

Uniqueness

1-(3-Fluoro-4-methylbenzoyl)-4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine is unique due to the specific combination of its functional groups, which may confer distinct chemical and biological properties. Its fluorinated benzoyl group can enhance stability and bioavailability, while the imidazo[1,2-b]pyridazin moiety may provide specific binding interactions with biological targets.

Properties

Molecular Formula

C20H21FN4O2

Molecular Weight

368.4 g/mol

IUPAC Name

(3-fluoro-4-methylphenyl)-[4-(imidazo[1,2-b]pyridazin-6-yloxymethyl)piperidin-1-yl]methanone

InChI

InChI=1S/C20H21FN4O2/c1-14-2-3-16(12-17(14)21)20(26)24-9-6-15(7-10-24)13-27-19-5-4-18-22-8-11-25(18)23-19/h2-5,8,11-12,15H,6-7,9-10,13H2,1H3

InChI Key

DNLWRISLGIWRMC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCC(CC2)COC3=NN4C=CN=C4C=C3)F

Origin of Product

United States

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